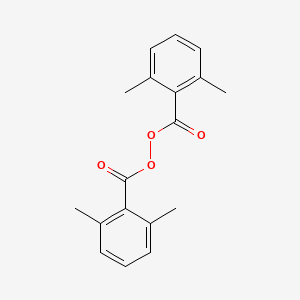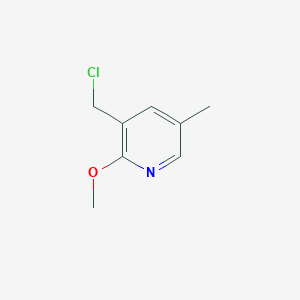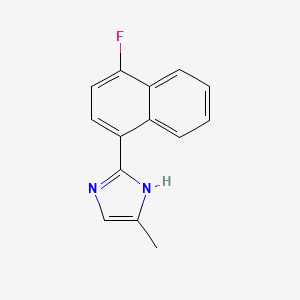
2-(4-Fluoro-1-naphthyl)-5-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-1-naphthyl)-5-methylimidazole is a chemical compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and an imidazole ring substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1-naphthyl)-5-methylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoronaphthalene and 5-methylimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-1-naphthyl)-5-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom or other substituents on the naphthalene ring can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
Scientific Research Applications
2-(4-Fluoro-1-naphthyl)-5-methylimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-1-naphthyl)-5-methylimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-1-naphthyl)-2-(3-methylphenyl)ethanol
- 2-{[(4-Fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole
- N-(2-{[(4-Fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide
Uniqueness
2-(4-Fluoro-1-naphthyl)-5-methylimidazole is unique due to its specific substitution pattern and the presence of both a fluorinated naphthalene ring and a methylated imidazole ring. This combination of structural features may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H11FN2 |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C14H11FN2/c1-9-8-16-14(17-9)12-6-7-13(15)11-5-3-2-4-10(11)12/h2-8H,1H3,(H,16,17) |
InChI Key |
BFRYDMMYNHLCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C3=CC=CC=C32)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





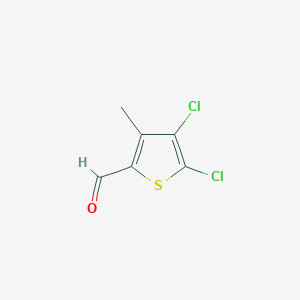
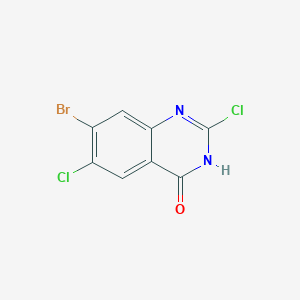
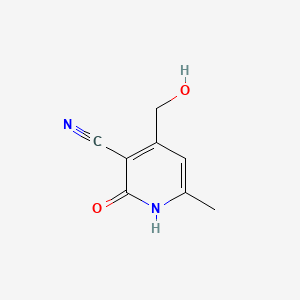
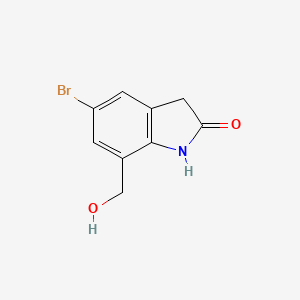
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
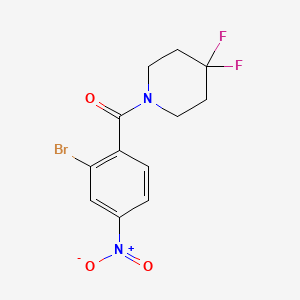
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
